molecular formula C8H6ClN3O B11899637 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone

Cat. No.: B11899637
M. Wt: 195.60 g/mol
InChI Key: WJJQLZQHPXTKIM-UHFFFAOYSA-N
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Description

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom in the structure enhances its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.

    Acylation: The final step involves the acylation of the pyrrolopyrimidine core to introduce the ethanone group. This can be achieved using acylating agents like acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity and potential as a pharmacophore. Its ability to induce apoptosis and inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-4(13)5-2-6-7(11-5)3-10-8(9)12-6/h2-3,11H,1H3

InChI Key

WJJQLZQHPXTKIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NC(=NC=C2N1)Cl

Origin of Product

United States

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